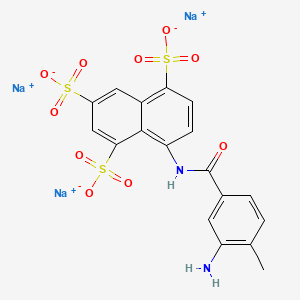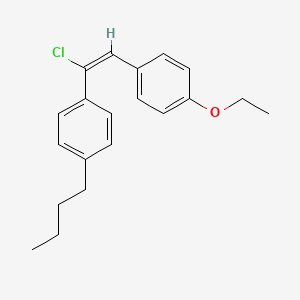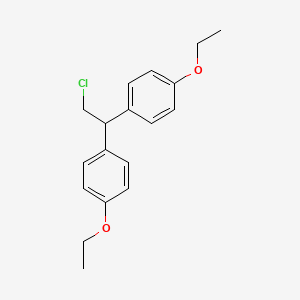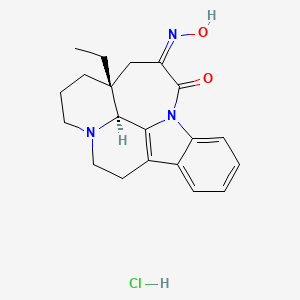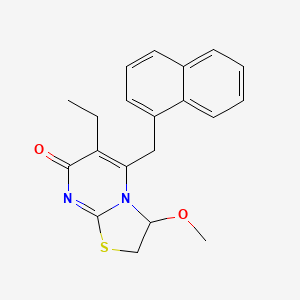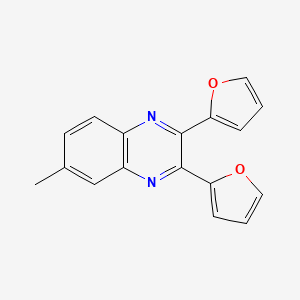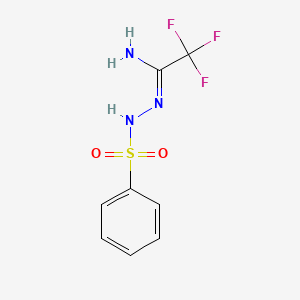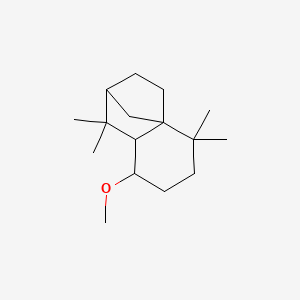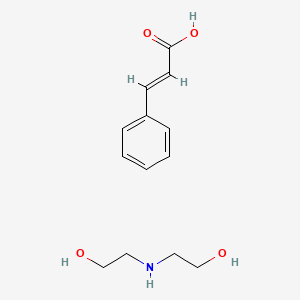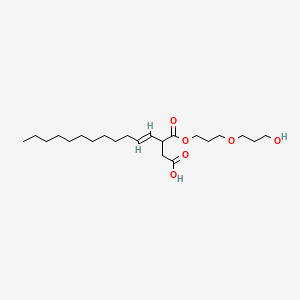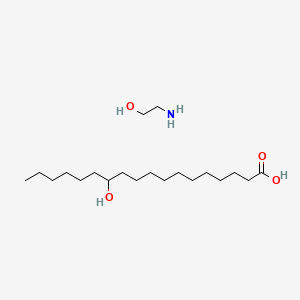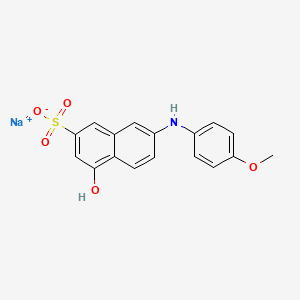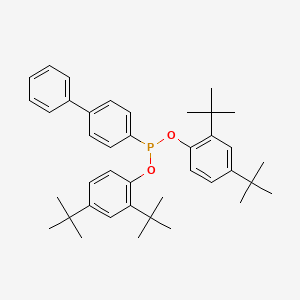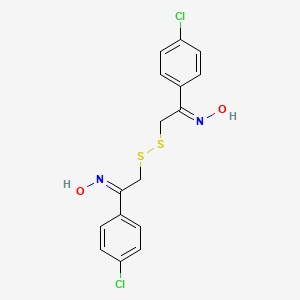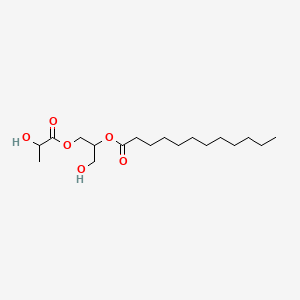
Lauric acid, monoester with glycerol monolactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing lauric acid, monoester with glycerol monolactate, is through the direct esterification of lauric acid with glycerol. This reaction typically uses p-toluenesulfonic acid as a catalyst . The reaction conditions involve heating the mixture to a specific temperature to facilitate the esterification process. The kinetic process of this reaction has been systematically studied, and a complete kinetic model has been established .
Industrial Production Methods
In industrial settings, the production of this compound, involves continuous processes to ensure high yield and purity. The esterification reaction is carried out in reactors designed to optimize mass transfer and reaction rates. The use of catalysts such as p-toluenesulfonic acid helps in achieving efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
Lauric acid, monoester with glycerol monolactate, primarily undergoes esterification reactions. It can also participate in hydrolysis and transesterification reactions under specific conditions .
Common Reagents and Conditions
Esterification: Lauric acid and glycerol with p-toluenesulfonic acid as a catalyst.
Hydrolysis: Water and acidic or basic conditions.
Transesterification: Alcohols and a base catalyst.
Major Products Formed
Esterification: Glycerol monolaurate.
Hydrolysis: Lauric acid and glycerol.
Transesterification: Various glycerol esters depending on the alcohol used.
Scientific Research Applications
Lauric acid, monoester with glycerol monolactate, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lauric acid, monoester with glycerol monolactate, involves its ability to disrupt microbial cell membranes. It targets the lipid bilayer of bacterial cells, leading to increased membrane permeability and eventual cell lysis . This compound also interferes with signal transduction pathways in bacteria, inhibiting their ability to form biofilms and communicate .
Comparison with Similar Compounds
Similar Compounds
Lauric acid, monoester with glycerol: Similar in structure but lacks the lactate component.
Sucrose monolaurate: Another ester of lauric acid used in food and cosmetic applications.
Uniqueness
Lauric acid, monoester with glycerol monolactate, stands out due to its combined properties of lauric acid and glycerol monolactate. This combination enhances its antimicrobial efficacy and emulsification properties, making it more effective in various applications compared to its counterparts .
Properties
CAS No. |
94279-20-6 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[1-hydroxy-3-(2-hydroxypropanoyloxy)propan-2-yl] dodecanoate |
InChI |
InChI=1S/C18H34O6/c1-3-4-5-6-7-8-9-10-11-12-17(21)24-16(13-19)14-23-18(22)15(2)20/h15-16,19-20H,3-14H2,1-2H3 |
InChI Key |
GMXXXYGGNMBYST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)COC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


